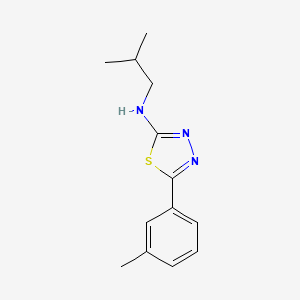![molecular formula C13H18BNO5 B11765682 [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic compound that features a nitro group, a boronate ester, and a methanol group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves a multi-step process. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the boronate ester group through a reaction with tetramethyl-1,3,2-dioxaborolane. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve the reduction of the nitro group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds through carbon-carbon coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as an intermediate in the preparation of more complex molecules. Its boronate ester group makes it a valuable reagent in cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The nitro group can be transformed into various functional groups, allowing for the creation of diverse pharmacophores.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block.
Wirkmechanismus
The mechanism by which [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a boronate ester group in [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol makes it unique. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H18BNO5 |
|---|---|
Molekulargewicht |
279.10 g/mol |
IUPAC-Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-7,16H,8H2,1-4H3 |
InChI-Schlüssel |
SUDNSNUMPPBEQK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


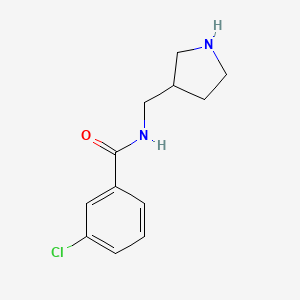
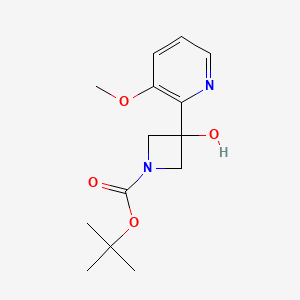
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)

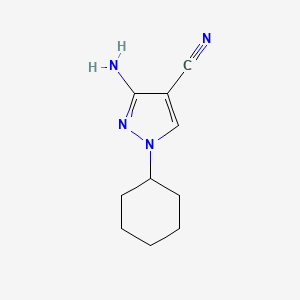
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
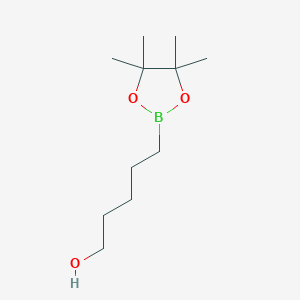
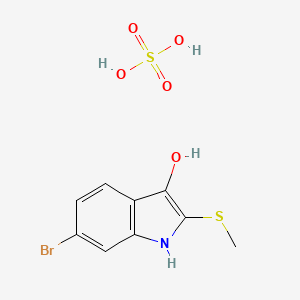
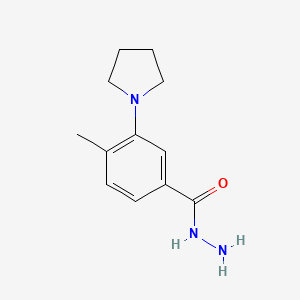
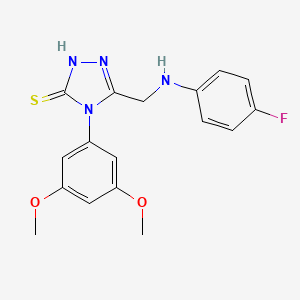
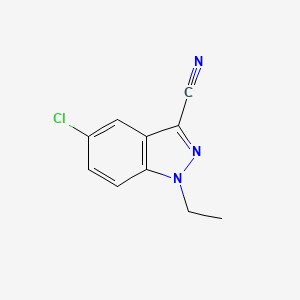
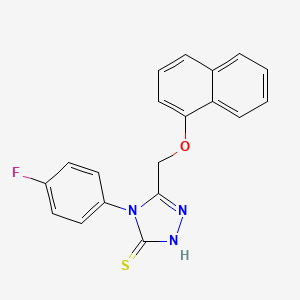
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
